Cas no 107299-20-7 (Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI))
107299-20-7 structure
Product Name:Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI)
CAS No:107299-20-7
MF:C27H45NO3
MW:431.651108503342
CID:149763
PubChem ID:131900
Update Time:2025-04-19
Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI)
- wanpeinine A
- (3S,4aS,5S,6aS,6bS,8aR,9aR,10R,12S,15aR,15bR,16aS,16bR)-10,12,16b-trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,10-triol
- 5alpha,14alpha,22beta-Cevanine-3beta,6alpha,20beta-triol
- Cevane-3,6,20-triol, (3beta,5alpha,6alpha,22beta)-
- Wanpeinine-A
- Zhebeinine
- 5,14-Cevanine-3,6,20-triol
- Peimine,(S)
- Dihydroisoimperialine
- MFCD02259442
- CCG-269025
- Peimine
- Q-100298
- UNII-34QDF8UFSY
- VERTICINE [MI]
- 34QDF8UFSY
- 23496-41-5
- Peimine, >=98% (HPLC)
- 5.alpha.-Cevane-3.beta.,6.alpha.,20-triol
- NS00114136
- Cevane-3,6,20-triol, (3beta,5alpha,6alpha)-
- Q27108541
- Verticine
- CS-3731
- s9281
- (3beta,5alpha,6alpha)-Cevane-3,6,20-triol
- Verticine;Dihydroisoimperialine
- 107299-20-7
- SCHEMBL336637
- Cevane-3,6,20-triol, (3beta,5alpha,6alpha,25alpha)-
- Verticine (Peimine)
- P2610
- 1ST158089
- AKOS025311477
- (3S,4aS,5S,6aS,6bS,8aS,9S,9aS,12S,15aS,15bR,16aS,16bR)-9,12,16b-Trimethyltetracosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinoline-3,5,9-triol
- Cevane-3,6,20-triol, (3.beta.,5.alpha.,6.alpha.)-
- BS-16581
- DTXSID70910283
- AC-7969
- CHEBI:9970
- (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
- HY-N0212
- 6.ALPHA.-DIHYDROISOIMPERIALINE
- cevane-3,6,20-triol
- Siechuansine
- Isoverticine
-
- Inchi: 1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
- InChI Key: IUKLSMSEHKDIIP-BZMYINFQSA-N
- SMILES: O[C@H]1C[C@H]2[C@@H]3CC[C@@H]4[C@@](C)([C@@H]5CC[C@H](C)CN5C[C@H]4[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O)O
Computed Properties
- Exact Mass: 431.34015
- Monoisotopic Mass: 431.33994430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 0
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 13
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 63.9Ų
Experimental Properties
- PSA: 63.93
Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI) Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
107299-20-7 (Cevane-3,6,20-triol, (3b,5a,6a,22b)- (9CI)) Related Products
- 23496-41-5(Peimine)
- 82841-67-6(Pingpeimine A)
- 82851-52-3(pingpeimine B)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent